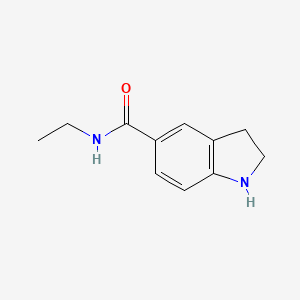

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Description

BenchChem offers high-quality N-ethyl-2,3-dihydro-1H-indole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2,3-dihydro-1H-indole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJWNOJRABEQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Executive Summary & Strategic Rationale

This technical guide details the robust synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (CAS: Generic structure implied), a privileged scaffold often utilized in the development of kinase inhibitors and GPCR ligands.

The Synthetic Challenge

While the target appears structurally simple, the coexistence of a secondary amine (indoline N1) and a carboxylic acid moiety in the starting material presents a chemoselectivity challenge.[1] Direct amidation of unprotected indoline-5-carboxylic acid often leads to:

-

Self-polymerization: Intermolecular reaction between the nucleophilic N1 of one molecule and the activated carboxylate of another.

-

Regio-scrambling: Competition between the external ethylamine and the internal N1 for the activated ester.

-

Oxidative Instability: Indolines are susceptible to spontaneous oxidation to indoles under basic aerobic conditions.

The Solution: The "Protect-Couple-Deprotect" Strategy

To ensure high fidelity and scalability, this protocol employs a Boc-protection strategy .[2] By masking the N1 position with a tert-butoxycarbonyl (Boc) group, we eliminate nucleophilic competition, allowing for clean, high-yield amide coupling at the C5 position.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into three linear steps designed to maximize intermediate stability and purification ease.

Caption: Linear synthetic pathway ensuring chemoselectivity via N1-Boc protection.

Detailed Experimental Protocol

Step 1: N-Protection (Synthesis of N-Boc-indoline-5-carboxylic acid)

Objective: Mask the nucleophilic aniline-like nitrogen to prevent side reactions.

-

Reagents: Indoline-5-carboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1).

-

Mechanism: Nucleophilic attack of the indoline nitrogen on the Boc anhydride carbonyl.

Procedure:

-

Dissolve Indoline-5-carboxylic acid (10.0 g, 61.3 mmol) in a mixture of 1,4-dioxane (60 mL) and 1N NaOH (60 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add Boc₂O (16.0 g, 73.5 mmol) dropwise (dissolved in minimal dioxane if solid).

-

Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The starting material (polar) should disappear, replaced by a less polar spot.

-

-

Workup: Acidify the reaction mixture to pH ~3 using 1N HCl (precipitate will form). Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Yield: Expect ~90-95% of off-white solid. Used directly in the next step without column chromatography.[3][4]

Step 2: Amide Coupling (Synthesis of tert-butyl 5-(ethylcarbamoyl)indoline-1-carboxylate)

Objective: Install the ethyl amide moiety using a high-efficiency coupling agent.

-

Reagents: Intermediate A (1.0 equiv), Ethylamine (2.0 M in THF, 1.5 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

-

Rationale: HATU is chosen over EDC/HOBt for faster kinetics and higher conversion rates with electron-deficient aromatic acids.

Procedure:

-

Dissolve N-Boc-indoline-5-carboxylic acid (5.0 g, 19.0 mmol) in anhydrous DMF (50 mL) under N₂ atmosphere.

-

Add DIPEA (9.9 mL, 57.0 mmol) and stir for 5 minutes.

-

Add HATU (8.66 g, 22.8 mmol) in one portion. The solution may turn slightly yellow (activation of ester). Stir for 15 minutes.

-

Add Ethylamine (2.0 M in THF, 14.25 mL, 28.5 mmol) dropwise.

-

Stir at RT for 4–6 hours.

-

Checkpoint: LCMS should show mass peak [M+H]⁺ ~ 291.17 (minus t-Bu) or [M+Na]⁺.

-

-

Workup: Dilute with EtOAc (200 mL). Wash sequentially with:

-

1N HCl (remove excess amine/DIPEA).

-

Sat. NaHCO₃ (remove unreacted acid/HOBt byproduct).

-

Brine (3x) (critical to remove DMF).

-

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash Column Chromatography (Hexane/EtOAc gradient 0-50%).

-

Yield: Expect ~80-85% white solid.

Step 3: Deprotection (Synthesis of Target Molecule)

Objective: Removal of the Boc group to release the free indoline.

-

Reagents: Intermediate B, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

-

Dissolve Intermediate B (4.0 g, 13.8 mmol) in DCM (40 mL).

-

Cool to 0°C. Add TFA (10 mL) dropwise.

-

Stir at RT for 2 hours.

-

Observation: Gas evolution (CO₂/Isobutylene) indicates reaction progress.

-

-

Workup: Concentrate in vacuo to remove excess TFA.

-

Critical Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM/MeOH (9:1) and stir with solid NaHCO₃ or basic resin for 30 mins, then filter and concentrate. Alternatively, partition between EtOAc and Sat. NaHCO₃.

-

-

Final Purification: Recrystallization from Ethanol/Hexane or reverse-phase prep-HPLC if high purity (>99%) is required.

Analytical Data & Validation

To validate the synthesis, the following analytical parameters must be met.

| Parameter | Specification | Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6) |

| Appearance | White to pale beige solid | N/A |

| MS (ESI+) | [M+H]⁺ = 191.12 | N/A |

| Indoline Core | C2/C3 Protons | δ 3.50 (t, 2H, C2-H) , δ 3.00 (t, 2H, C3-H) . (Characteristic triplets for indoline). |

| Amide | N-H Signal | δ 8.10 (br t, 1H, NH) . |

| Ethyl Group | Ethyl Chain | δ 3.25 (m, 2H, CH₂) , δ 1.10 (t, 3H, CH₃) . |

| Aromatic | C4, C6, C7 Protons | δ 7.55 (s, 1H, H4) , δ 7.50 (d, 1H, H6) , δ 6.55 (d, 1H, H7) (H7 is upfield due to N1 donation). |

| N1-H | Free Amine | δ 5.80 (br s, 1H) (Broad, exchangeable). |

Troubleshooting & Critical Control Points

"The Indoline Oxidation" Issue

Problem: The final product turns brown upon storage. Cause: Indolines are prone to oxidation to indoles (aromatization) in the presence of air and light. Mitigation:

-

Store the final compound under Argon/Nitrogen at -20°C.

-

During the deprotection workup, avoid prolonged exposure to basic aqueous solutions in open air.

-

Validation: Check NMR for the appearance of olefinic protons at δ 6.5-7.5 (indole C2/C3), which indicates oxidation.

Poor Solubility of Intermediate A

Problem: N-Boc-indoline-5-COOH precipitates during the coupling reaction. Solution: Use a co-solvent system of DMF/DCM (1:1) or increase the amount of DMF. Ensure the solution is homogenous before adding HATU.

References

-

Indoline Protection Strategies

-

Amide Coupling Protocols

-

Indoline Synthesis & Properties

-

General Indole/Indoline Carboxamide Synthesis

-

BenchChem Technical Support.[1] "Synthesis of Indole-3-Carboxamide Derivatives."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Mechanistic Elucidation of Novel Indole Carboxamides: A Case Study Approach for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives, particularly indole carboxamides, have demonstrated significant potential in modulating various physiological pathways, leading to anticancer, anti-inflammatory, and neuroprotective effects, among others.[1] This guide addresses the pressing need for a structured approach to understanding the mechanism of action (MoA) of novel indole carboxamides. While we will use the specific, yet currently uncharacterized, molecule N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a guiding example, the principles and methodologies detailed herein are broadly applicable to the entire class of indole carboxamide derivatives. The absence of specific literature on our target molecule necessitates a generalized yet rigorous scientific approach, leveraging data from analogous compounds to build a framework for its potential biological targets and pathways.

Part 1: The Indole Carboxamide Landscape: A Diversity of Mechanisms

The biological activity of indole carboxamides is largely dictated by the nature and position of substituents on the indole ring and the carboxamide nitrogen. This structural diversity allows for interaction with a wide range of biological targets. Based on existing literature for related compounds, we can hypothesize several potential mechanisms of action for a novel compound like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

Potential Molecular Targets and Signaling Pathways:

-

Enzyme Inhibition: A significant number of indole derivatives function as enzyme inhibitors. For instance, certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives are potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[2] Other indole carboxamides have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling, making them potential therapeutics for type 2 diabetes.[3]

-

Receptor Modulation: Indole carboxamides can act as modulators of various receptors. A notable example is the allosteric modulation of the cannabinoid receptor 1 (CB1) by compounds such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide.[4] Additionally, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides have been shown to have a selective affinity for the 5-HT(4) receptor.[5]

-

Ion Channel Agonism/Antagonism: The transient receptor potential (TRP) family of ion channels are also targets for indole carboxamides. Specifically, indole-2-carboxamides have been developed as agonists of the TRPV1 ion channel, which is involved in pain and inflammation.[6]

-

Disruption of Protein-Protein Interactions: The indole scaffold can mimic peptide structures and bind to enzymes, potentially disrupting critical protein-protein interactions.[7]

-

Antiproliferative Mechanisms: In the context of cancer, indole-2-carboxamides have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to potent antiproliferative effects.[8]

Part 2: A Framework for Mechanistic Investigation

Given the diverse possibilities, a systematic approach is required to elucidate the MoA of a novel indole carboxamide. The following section outlines a series of experimental workflows designed to identify the molecular target and signaling pathway of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

Phase 1: Initial Target Identification

The first step is to narrow down the potential biological targets. This can be achieved through a combination of in silico and in vitro screening methods.

Experimental Protocol: Broad-Spectrum Target Screening

-

In Silico Profiling:

-

Utilize computational tools and databases (e.g., ChEMBL, BindingDB) to perform similarity searches and predict potential targets based on the structure of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

-

Employ molecular docking simulations against a panel of known indole carboxamide targets (e.g., heparanase, PTP1B, CB1, TRPV1, EGFR, CDK2).

-

-

In Vitro Broad-Spectrum Screening:

-

Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess its activity against a wide range of receptors, enzymes, and ion channels.

-

Perform a high-throughput screen against a diverse cancer cell line panel (e.g., NCI-60) to identify potential antiproliferative activity and guide further investigation.

-

Data Presentation: Target Screening Summary

| Target Class | Representative Targets | Screening Method | Expected Outcome |

| Enzymes | Heparanase, PTP1B, COX-2, MAO-B | In vitro enzymatic assays | IC50 values |

| Receptors | CB1, 5-HT4, Androgen Receptor | Radioligand binding assays | Ki values |

| Ion Channels | TRPV1, TRPA1 | Calcium flux assays | EC50 or IC50 values |

| Kinases | EGFR, CDK2 | Kinase activity assays | IC50 values |

Phase 2: Target Validation and Pathway Elucidation

Once a primary target or a set of promising targets is identified, the next phase involves validating this interaction and mapping the downstream signaling consequences.

Experimental Protocol: Target Validation and Downstream Signaling Analysis

-

Direct Binding Assays:

-

Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the purified target protein and determine binding affinity (KD).

-

-

Cellular Target Engagement Assays:

-

Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages the target protein within a cellular context.

-

-

Downstream Signaling Analysis:

-

Based on the validated target, investigate the modulation of key downstream signaling molecules using Western blotting or ELISA. For example, if the target is PTP1B, assess the phosphorylation status of IRβ and Akt.[3]

-

For receptor targets, perform functional assays such as cAMP measurement for G-protein coupled receptors or reporter gene assays to quantify pathway activation or inhibition.

-

Visualization of a Hypothetical Signaling Pathway

Let's hypothesize that N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is identified as a PTP1B inhibitor. The following diagram illustrates the expected downstream signaling cascade.

Caption: Hypothetical signaling pathway of PTP1B inhibition.

Phase 3: Phenotypic and Functional Assays

The final phase connects the molecular mechanism to a cellular or physiological outcome.

Experimental Protocol: Cellular Phenotypic Assays

-

Cell Viability and Proliferation Assays:

-

If antiproliferative effects are observed, perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining) to determine the mode of cell death.

-

-

Functional Assays:

Visualization of the Experimental Workflow

Caption: A structured workflow for MoA elucidation.

Conclusion

While the specific mechanism of action for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide remains to be discovered, the diverse biological activities of the broader indole carboxamide class provide a rich landscape of potential targets and pathways. The systematic, multi-phased approach outlined in this guide, combining in silico, in vitro, and cellular methodologies, provides a robust framework for the mechanistic elucidation of this and other novel indole carboxamide derivatives. Such a thorough understanding is paramount for the successful progression of these promising compounds in drug discovery and development pipelines.

References

-

- PubMed

-

- Der Pharma Chemica

-

- PubMed

-

- Pharmaffiliates

-

- PubMed

-

- RSC Publishing

-

- ResearchGate

-

- Chula Digital Collections

-

- ResearchGate

-

- PubChem

-

- Benchchem

-

- MDPI

-

- MDPI

-

- RSC Medicinal Chemistry (RSC Publishing)

-

- MDPI

-

- Journal of Medicinal Chemistry (ACS Publications)

-

- Smolecule

-

- ResearchGate

-

- Journal of Medicinal Chemistry (ACS Publications)

-

- PubChem

Sources

- 1. Buy N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide [smolecule.com]

- 2. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aobchem.com [aobchem.com]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-ethyl-2,3-dihydro-1H-indole-5-carboxamide: Synthesis, Potential Pharmacology, and Research Roadmap

This guide provides a comprehensive technical overview of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide, a molecule of significant interest within the field of medicinal chemistry. Due to the limited direct literature on this specific compound, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, explores potential pharmacological activities based on structurally related compounds, and presents a strategic workflow for future investigation.

Introduction: The Indoline Scaffold and Therapeutic Potential

The indoline (2,3-dihydro-1H-indole) framework is a prominent heterocyclic motif in numerous natural products and pharmaceutical agents, earning it the status of a "privileged scaffold" in drug discovery.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets. Derivatives of the indoline core are known to exhibit diverse medicinal properties.[2]

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide incorporates this key indoline nucleus, functionalized at the 5-position with an N-ethyl-carboxamide group. This specific combination of structural features suggests the potential for novel pharmacological activities. The amide moiety can participate in crucial hydrogen bonding interactions with biological targets, while the indoline nitrogen and the ethyl group can be tailored to modulate properties such as solubility, metabolic stability, and receptor affinity. This guide will provide a detailed exploration of a plausible synthetic pathway and a hypothesis-driven approach to elucidating the therapeutic potential of this compound.

Proposed Synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

The synthesis of the target compound can be logically approached in a three-step sequence starting from the more readily available indole-5-carboxylic acid. This pathway involves the reduction of the indole ring to an indoline, followed by the formation of the amide bond.

Synthetic Pathway Overview

Caption: Proposed synthetic route for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

Step 1: Catalytic Hydrogenation of Indole-5-carboxylic acid

The initial and critical step is the selective reduction of the 2,3-double bond of the indole ring without affecting the carboxylic acid moiety or the benzene ring. Heterogeneous catalytic hydrogenation is a well-established and environmentally benign method for this transformation.[3] The use of a platinum-on-carbon catalyst in an acidic aqueous medium has been shown to be effective for the hydrogenation of unprotected indoles.[3]

Experimental Protocol:

-

To a solution of indole-5-carboxylic acid (1.0 eq) in water, add p-toluenesulfonic acid (1.0 eq) to facilitate the reaction.

-

Add 5% Platinum on activated carbon (Pt/C) catalyst (5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

-

Wash the filter cake with water.

-

Neutralize the filtrate with a suitable base (e.g., NaHCO₃) to precipitate the product.

-

Collect the solid product, 2,3-dihydro-1H-indole-5-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

Causality: The acidic conditions provided by p-toluenesulfonic acid activate the indole ring towards hydrogenation, while the heterogeneous Pt/C catalyst provides a surface for the reaction to occur efficiently and selectively.[3] Water is utilized as a green solvent.[3]

Step 2: Amide Coupling to form N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

The final step involves the formation of an amide bond between the synthesized 2,3-dihydro-1H-indole-5-carboxylic acid and ethylamine. This is a standard transformation in medicinal chemistry, and several coupling reagents are available to facilitate this reaction with high efficiency and minimal side products.[4] A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve yield.[5][6]

Experimental Protocol:

-

Dissolve 2,3-dihydro-1H-indole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add ethylamine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with ethylamine to form the stable amide bond.[5]

Potential Pharmacological Profile

While direct pharmacological data for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is not available, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities.

| Structural Feature | Potential Biological Target Class | Therapeutic Area | Rationale/Supporting Evidence |

| 5-Carboxamido-indoline | Serotonin (5-HT) Receptors | CNS Disorders, Migraine, Cardiovascular | 5-Carboxamidotryptamine is a potent and selective agonist at certain 5-HT receptors.[8] |

| Indole/Indoline Scaffold | Kinases, GPCRs, Enzymes | Oncology, Inflammation | The indole nucleus is a core component of numerous inhibitors of protein kinases and other enzymes. |

| N-ethyl-carboxamide | Various Receptors/Enzymes | Multiple | The amide group can act as a hydrogen bond donor and acceptor, crucial for ligand-receptor interactions. |

Hypothesized Mechanism of Action: Serotonin Receptor Modulation

Given that 5-carboxamidotryptamine is a well-known agonist for 5-HT₁ receptors, it is plausible that N-ethyl-2,3-dihydro-1H-indole-5-carboxamide could also interact with the serotonergic system. The indoline core mimics the core of serotonin, and the 5-carboxamide group is a key pharmacophoric element.

Caption: Hypothetical interaction with a postsynaptic serotonin (5-HT) receptor.

Proposed Research Workflow

A systematic approach is required to characterize the biological activity of the newly synthesized N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. The following workflow outlines a logical progression from initial screening to in vivo evaluation.

Caption: A proposed workflow for the preclinical evaluation of the target compound.

Key Experimental Protocols

Primary Screening: Radioligand Binding Assay for 5-HT₁A Receptor

-

Membrane Preparation : Utilize cell membranes from a cell line stably expressing the human 5-HT₁A receptor.

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Reaction Mixture : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound, N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Termination and Filtration : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Secondary Screening: cAMP Functional Assay

-

Cell Culture : Plate CHO cells stably expressing the human 5-HT₁A receptor into a 96-well plate.

-

Compound Treatment : Treat the cells with varying concentrations of the test compound in the presence of forskolin (to stimulate cAMP production).

-

Incubation : Incubate at 37°C for 30 minutes.

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis : Determine if the compound acts as an agonist (inhibits forskolin-stimulated cAMP) or an antagonist (reverses the effect of a known agonist) and calculate its EC₅₀ or IC₅₀.

Conclusion

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. This guide has provided a robust and experimentally detailed synthetic pathway, enabling its production for further study. By drawing logical inferences from the well-established pharmacology of the indoline and 5-carboxamide moieties, we have highlighted the serotonergic system as a primary area for investigation, with potential applications in neuroscience and beyond. The proposed research workflow offers a clear and efficient path for elucidating the compound's biological activity, selectivity, and preclinical viability. This document serves as a catalyst for future research, providing the necessary scientific foundation to unlock the potential of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in drug discovery.

References

-

Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (2014). Chinese Journal of Catalysis. [Link]

-

Brinkmann, A. P., Antonchick, I., & Atoresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]

-

The importance of indolines and their synthesis via catalytic reduction... (n.d.). ResearchGate. [Link]

-

Borane-catalysed C2-selective indole reductive functionalisation. (2024). RSC Publishing. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC. [Link]

-

A Simple Conversion of Carboxylic Acids into Carboxamides. (n.d.). Zenodo. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

-

Kim, H. S., et al. (2007). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Semantic Scholar. [Link]

-

A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2025, August 6). Semantic Scholar. [Link]

-

A Facile One-Pot Transformation of Carboxylic Acids to Amides. (n.d.). Semantic Scholar. [Link]

-

Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022, November 2). PMC. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). MDPI. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. [Link]

-

Feniuk, W., et al. (1986). 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats. British Journal of Pharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1] First identified by Adolf Baeyer in 1866, this "privileged structure" is a recurring motif in a vast array of natural products, endogenous molecules like serotonin and melatonin, and a multitude of clinically approved therapeutic agents.[1] Its unique electronic properties and the capacity for extensive chemical modification have enabled the development of novel drugs across a wide spectrum of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the core principles and practical methodologies for the discovery and development of novel indole-based therapeutic agents. We will delve into the strategic considerations for hit identification, lead optimization, and the elucidation of structure-activity relationships (SAR), underpinned by field-proven insights and validated experimental protocols.

The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic system that readily engages in various biological interactions.[1] This inherent chemical reactivity, coupled with its presence in essential biomolecules, has made it a focal point for drug discovery.[2][6][7] The structural versatility of the indole ring allows for precise modifications at multiple positions (N-1, C-2, C-3, and the benzene ring carbons), enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][6]

A testament to its therapeutic importance is the significant number of FDA-approved drugs containing the indole moiety.[8][9][10][11] These range from the anti-cancer vinca alkaloids (vinblastine and vincristine) to the anti-inflammatory drug indomethacin and the antiviral delavirdine.[3][8][12]

Key Therapeutic Areas for Indole-Based Agents:

| Therapeutic Area | Examples of Indole-Based Agents & Targets | Key Mechanisms of Action |

| Oncology | Vinca Alkaloids, Sunitinib, Osimertinib | Tubulin polymerization inhibition, Tyrosine kinase inhibition, EGFR inhibition[3][8][13] |

| Infectious Diseases | Delavirdine, Arbidol | Reverse transcriptase inhibition, Viral entry inhibition[8][12] |

| Neurodegenerative & Psychiatric Disorders | Reserpine, Psychedelic compounds | Monoamine transport inhibition, Serotonin receptor modulation[8][10][14] |

| Inflammatory Diseases | Indomethacin, Zafirlukast | COX enzyme inhibition, Leukotriene receptor antagonism[3][8] |

| Metabolic Disorders | Fluvastatin | HMG-CoA reductase inhibition[15] |

The Drug Discovery Workflow: From Concept to Candidate

The journey of discovering a novel indole-based therapeutic agent is a multi-faceted process that requires a synergistic interplay of synthetic chemistry, biological screening, and computational modeling. This section outlines a logical workflow, providing both the "how" and the "why" behind each critical step.

Caption: A generalized workflow for the discovery of novel therapeutic agents.

Target Identification and Validation

The inception of any drug discovery program lies in identifying a biological target (e.g., an enzyme, receptor, or signaling pathway) that is causally linked to the disease of interest. For indole-based agents, the vast array of known biological activities provides a rich starting point.[2][4][5]

Experimental Protocol: Target Validation using RNA Interference (RNAi)

This protocol describes a self-validating system to confirm the role of a target protein in a disease-relevant cellular phenotype.

Objective: To determine if the knockdown of a target protein replicates the desired therapeutic effect.

Methodology:

-

Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line for an oncology target) under standard conditions.

-

siRNA Transfection:

-

Prepare two distinct small interfering RNAs (siRNAs) targeting different sequences of the target protein's mRNA and a non-targeting control siRNA. The use of two siRNAs provides internal validation against off-target effects.

-

Transfect the cells with each siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Target Knockdown Verification (Self-Validation Step 1):

-

After 48-72 hours, harvest a subset of cells from each treatment group.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. A significant reduction in mRNA levels in the target siRNA-treated cells compared to the control confirms successful knockdown.

-

Perform Western blotting to confirm a reduction in the target protein levels. This validates the qRT-PCR data at the protein level.

-

-

Phenotypic Assay (Self-Validation Step 2):

-

Subject the remaining cells to a relevant phenotypic assay. For an anti-cancer target, this could be a cell proliferation assay (e.g., MTT or CellTiter-Glo).

-

A significant reduction in cell viability in the target siRNA-treated cells compared to the control provides evidence that the target is involved in cell survival and is a valid target for therapeutic intervention.

-

Hit Discovery: Finding the Initial Spark

Once a target is validated, the next step is to identify "hits" – small molecules that interact with the target and elicit a desired biological response.

Strategies for Hit Discovery:

-

High-Throughput Screening (HTS): Screening large libraries of diverse chemical compounds against the target.

-

Fragment-Based Screening (FBS): Screening smaller, less complex molecules ("fragments") that can be later elaborated into more potent leads.

-

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that are predicted to bind with high affinity.[16][17][18]

-

Natural Product Screening: Isolating and screening compounds from natural sources, a historically rich source of indole alkaloids.[14][19][20][21]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To identify indole-based compounds that inhibit the activity of a target enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the test indole compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the enzyme and the test compound (or DMSO as a vehicle control).

-

Incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence, or luminescence) that is proportional to product formation.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Lead Optimization: Refining the Blueprint through Structure-Activity Relationship (SAR) Studies

A "hit" from a primary screen is rarely a drug. Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a "lead" compound. The cornerstone of this phase is the systematic exploration of the Structure-Activity Relationship (SAR).[6][22][23][24][25]

Caption: The iterative cycle of lead optimization driven by SAR studies.

Key Positions for Modification on the Indole Scaffold

The biological activity of an indole derivative is highly dependent on the nature and position of its substituents.[1][6]

-

N1-Position: Substitution at the indole nitrogen can influence lipophilicity and hydrogen bonding capacity.

-

C2-Position: This position is often crucial for interacting with the target. Modifications can impact potency and selectivity.

-

C3-Position: The most reactive position for electrophilic substitution, allowing for a wide range of functionalization.[8]

-

Benzene Ring (C4-C7): Substituents on the benzene ring can modulate electronic properties, solubility, and metabolic stability. For example, electron-withdrawing groups can enhance antiproliferative activity.[1]

Case Study: SAR of Indole-Based Tubulin Polymerization Inhibitors

Many indole derivatives exert their anti-cancer effects by inhibiting tubulin polymerization.[3][26][27] The SAR for this class of compounds often reveals common features:

| Position of Modification | Effect of Substitution | Rationale |

| Indole N1 | Small alkyl or aryl groups | Can enhance binding to the colchicine-binding site on tubulin. |

| Indole C2 | Aryl groups | Can engage in π-π stacking interactions within the binding pocket. |

| Indole C3 | Carbonyl or other hydrogen bond acceptors | Forms crucial hydrogen bonds with key amino acid residues. |

| Benzene Ring C5 | Methoxy group | Often enhances activity, potentially through favorable electronic and steric effects.[1] |

Experimental Protocol: Cell-Based Tubulin Polymerization Assay

Objective: To assess the ability of indole derivatives to inhibit microtubule formation in living cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or A549) on glass coverslips.

-

Treat the cells with various concentrations of the test indole compounds for a defined period. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle (DMSO) as a negative control.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with bovine serum albumin (BSA).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Analysis:

-

Visualize the microtubule network using a fluorescence microscope.

-

In vehicle-treated cells, a well-defined filamentous microtubule network should be observed.

-

In cells treated with active compounds, a diffuse, unpolymerized tubulin staining pattern will be apparent. The degree of microtubule disruption can be quantified using image analysis software.

-

Computational Approaches in Indole-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[16][17][18]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. tandfonline.com [tandfonline.com]

- 10. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]

- 16. Exploring the Biomedical Applications and Computational Docking of Indole Alkaloids: An Evaluation of Bioinformatics Approaches | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. azolifesciences.com [azolifesciences.com]

- 18. Frontiers | Computational Approaches in Pharmacological Research and Drug Development: How to Overcome the Challenges of Complex Matrices in Ethnopharmacology, Therapeutics, and Formulation Design [frontiersin.org]

- 19. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review [frontiersin.org]

- 21. Plant-Based Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 22. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: In Vitro Assay Development for Novel Indole Carboxamides

Introduction: Unlocking the Therapeutic Potential of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide and its Analogs

The indole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Molecules within this class have been identified as potent antituberculosis agents, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy, and modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel for pain management.[4][5][6] Given the diverse biological activities of this chemical class, the synthesis of a novel derivative, such as N-ethyl-2,3-dihydro-1H-indole-5-carboxamide, presents an exciting opportunity for the discovery of new therapeutic agents.

This guide provides a comprehensive framework for the initial in vitro characterization of novel indole carboxamides. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, emphasizing the rationale behind experimental choices to ensure the generation of reliable and meaningful data.[7] We will explore a logical progression of assays, from initial target class identification to more specific functional and mechanistic studies.

Part 1: Foundational Principles of In Vitro Assay Development

Before embarking on specific experimental protocols, it is crucial to establish the foundational principles that ensure the development of a robust and reliable in vitro assay.[7] These principles are universally applicable, regardless of the specific molecular target or assay format.[7]

-

Specificity: The assay must be able to distinguish the target molecule and its activity from other, non-specific interactions.[7]

-

Sensitivity: The assay should be sensitive enough to detect the compound's activity within a relevant concentration range.[7]

-

Reproducibility and Robustness: The assay must yield consistent results across multiple experiments and be resilient to minor variations in experimental conditions.[7]

A well-designed assay is a self-validating system. This means incorporating appropriate positive and negative controls, determining the dynamic range of the assay, and calculating statistical measures of assay performance such as the Z'-factor for high-throughput screening.

Part 2: A Strategic Approach to Target Identification and Characterization

Given that the specific biological target of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is unknown, a tiered approach to in vitro assay development is recommended. This strategy begins with broad, target-agnostic or broad-panel screening and progressively narrows the focus to specific targets and pathways.

Tier 1: Initial Target Class Screening

The initial step is to perform broad screening to identify the general biological space in which the compound is active. This can be achieved through commercially available screening services or by setting up a panel of in-house assays based on the known activities of other indole carboxamides.

Key Target Classes for Indole Carboxamides:

-

Kinases: A significant number of small molecule inhibitors target protein kinases.

-

G-Protein Coupled Receptors (GPCRs): A major class of drug targets.

-

Ion Channels: Important for a variety of physiological processes.

-

Nuclear Receptors: Ligand-activated transcription factors.

-

Enzymes: Including but not limited to proteases, deacetylases (like HDACs), and metabolic enzymes.[8]

Tier 2: Target-Specific Assays

Based on the results of the initial screen, or as a hypothesis-driven approach, specific in vitro assays can be developed to investigate the interaction of the compound with a particular target. The following sections provide detailed protocols for assays relevant to known indole carboxamide targets.

Protocol 1: Kinase Inhibition Assay (e.g., EGFR/CDK2)

Rationale: Several indole-2-carboxamides have demonstrated potent dual inhibitory activity against EGFR and CDK2, making this a logical starting point for cancer-related research.[5][6] This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR and CDK2/cyclin E1 kinase complexes

-

Kinase substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)

-

Positive control inhibitor (e.g., Erlotinib for EGFR, Roscovitine for CDK2)

-

DMSO (for compound dilution)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Experimental Workflow:

Caption: Kinase Inhibition Assay Workflow.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point serial dilution of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in DMSO, starting at a high concentration (e.g., 1 mM). Also, prepare serial dilutions of the positive control inhibitor.

-

Assay Plate Setup: To the wells of a white, opaque plate, add 1 µL of the diluted compound, positive control, or DMSO (vehicle control).

-

Kinase Reaction:

-

Prepare a master mix of kinase and substrate in kinase buffer.

-

Add 10 µL of the kinase/substrate mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare the ATP solution in kinase buffer at a concentration equal to the Km for the specific kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Allow the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add 20 µL of the Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Compound | Target Kinase | IC₅₀ (nM) |

| Test Compound | EGFR | Experimental Value |

| Test Compound | CDK2 | Experimental Value |

| Erlotinib | EGFR | ~60 |

| Roscovitine | CDK2 | ~400 |

| Table 1: Example Data Summary for Kinase Inhibition Assay. |

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Rationale: To determine the functional consequence of potential kinase inhibition or other cytotoxic effects, a cell-based proliferation assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is widely used to screen for antiproliferative agents.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)

-

Positive control (e.g., Doxorubicin)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

-

Multichannel pipette

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: MTT Cell Proliferation Assay Workflow.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of the test compound and positive control in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression.

| Compound | Cell Line | GI₅₀ (µM) |

| Test Compound | MCF-7 | Experimental Value |

| Test Compound | A549 | Experimental Value |

| Doxorubicin | MCF-7 | ~1.10[5] |

| Table 2: Example Data Summary for MTT Proliferation Assay. |

Protocol 3: Ion Channel Functional Assay (Calcium Influx Assay for TRPV1)

Rationale: Indole-2-carboxamides have been identified as agonists of the TRPV1 ion channel.[4] A calcium influx assay is a common method to assess the function of ion channels like TRPV1, which are permeable to Ca²⁺.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)

-

Positive control agonist (e.g., Capsaicin)

-

Positive control antagonist (e.g., Capsazepine)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with injection capabilities

Experimental Workflow:

Caption: Calcium Influx Assay Workflow.

Step-by-Step Protocol:

-

Cell Preparation: Seed HEK293-TRPV1 cells into a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate for 60 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Assay:

-

Place the plate in a fluorescence plate reader set to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject the test compound or controls (e.g., Capsaicin) at various concentrations.

-

Continue to record the fluorescence intensity for 2-5 minutes to measure the change in intracellular calcium.

-

Data Analysis:

The change in fluorescence (F/F₀) is plotted against time. The peak fluorescence intensity after compound addition is used to determine the concentration-response curve. The EC₅₀ (effective concentration for 50% of maximal response) for agonists or IC₅₀ for antagonists can be calculated.

| Compound | Activity | EC₅₀/IC₅₀ (nM) |

| Test Compound | Agonist/Antagonist | Experimental Value |

| Capsaicin | Agonist | Experimental Value |

| Capsazepine | Antagonist | Experimental Value |

| Table 3: Example Data Summary for Calcium Influx Assay. |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of novel indole carboxamides like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. Based on the initial findings from these assays, further investigations can be pursued. For example, if the compound shows potent kinase inhibition, subsequent studies could include kinase selectivity profiling and downstream signaling pathway analysis. If antiproliferative activity is observed, mechanism of action studies such as cell cycle analysis and apoptosis assays would be the next logical step.[5] The versatility of the indole carboxamide scaffold warrants a thorough and systematic approach to in vitro assay development to fully elucidate the therapeutic potential of new derivatives.

References

- Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.

- Kosheeka. (2021). Essentials of In Vitro Assay Development.

- PubMed. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease.

- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- PMC. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

- University of Oxford. (n.d.).

- PubMed. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents.

- PMC. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.

- Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.

- ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.

- Benchchem. (n.d.). N,N-Diethyl-1H-indole-1-carboxamide.

- Taylor & Francis Online. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024)

- RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- PubChem. (n.d.). N-ethyl-2,3-dihydro-1H-indole-3-carboxamide.

Sources

- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. kosheeka.com [kosheeka.com]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Evaluation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a Kinase Inhibitor

Introduction: The Rationale for Investigating Novel Indole Scaffolds as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established kinases as one of the most critical classes of drug targets in modern medicine.[3][4] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many natural and synthetic molecules with diverse biological activities.[5][6] Its unique structure allows it to interact with a variety of biological targets, making indole derivatives a rich source for the discovery of novel therapeutic agents.[5][6][7] While numerous indole-based compounds have been explored as kinase inhibitors, the specific molecule N-ethyl-2,3-dihydro-1H-indole-5-carboxamide represents a novel chemical entity with unexplored potential in this domain.

These application notes provide a comprehensive, tiered protocol for the systematic evaluation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a potential kinase inhibitor. The described workflow is designed to first establish its inhibitory activity, then delineate its selectivity profile across the human kinome, elucidate its mechanism of action, and finally, validate its efficacy in a cellular context. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible data.

Materials:

-

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration depends on the compound's solubility.

-

Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (not exceeding 37°C) may be necessary if solubility is an issue.

-

Rationale: DMSO is a common solvent for small molecules in biological assays due to its ability to dissolve a wide range of compounds and its miscibility with aqueous buffers.[8] A high-concentration stock is essential for creating a dilution series without introducing a high final concentration of DMSO in the assay, which can affect enzyme activity.[8]

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Prepare a series of dilutions in the appropriate assay buffer or cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control (e.g., 0.1% or 1%).[9]

-

Tier 1: Primary Biochemical Screening for Kinase Inhibitory Activity

The initial step is to determine if N-ethyl-2,3-dihydro-1H-indole-5-carboxamide exhibits any inhibitory activity against a protein kinase in a cell-free system. A luminescence-based assay measuring ATP depletion is a common and robust method for this purpose.[8][9]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A luciferase-based system is used to detect the remaining ATP, where the luminescent signal is inversely proportional to kinase activity.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

-

Reagent Preparation:

-

Prepare the kinase buffer, kinase/substrate solution, and the test compound dilutions as per the assay kit manufacturer's instructions.

-

The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.

-

Add 10 µL of the kinase/substrate mixture to all wells except the "no enzyme" control.

-

Add 10 µL of kinase buffer without the enzyme to the "no enzyme" control wells.

-

Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Kinase Reaction Initiation:

-

Start the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® Max) to room temperature.

-

Add 25 µL of the detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis and IC50 Determination:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]

-

Data Presentation Template:

| Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 0 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

IC50 Value: [To be determined from the dose-response curve]

Tier 2: Kinase Selectivity Profiling

A critical step in kinase inhibitor development is to assess the compound's selectivity.[12] A highly selective inhibitor is generally preferred to minimize off-target effects and potential toxicity.[12][13] This is typically achieved by screening the compound against a large panel of kinases representing the human kinome.[13][14]

Workflow: This is often performed as a service by specialized contract research organizations (CROs).[13][14] The compound is typically tested at a single high concentration (e.g., 10 µM) against the kinase panel. Hits (kinases inhibited above a certain threshold, e.g., 50% or 80%) are then followed up with full IC50 determinations.

Visualization of Kinase Selectivity Profiling Workflow:

Caption: A tiered approach for kinase inhibitor evaluation.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability in biochemical assay | - Incomplete mixing- Pipetting errors- Reagent instability | - Ensure thorough mixing of all reagents.- Use calibrated pipettes and proper technique.- Prepare fresh reagents and store them correctly. |

| No kinase inhibition observed | - Compound is inactive- Compound is not soluble- Incorrect assay conditions | - Confirm compound integrity.- Visually inspect for precipitation; consider using a different solvent or lower concentration.- Verify enzyme activity, ATP concentration, and buffer components. |

| Poor correlation between biochemical and cell-based assays | - Low cell permeability- Compound is rapidly metabolized- Compound is effluxed from cells- Off-target effects in cells | - Assess compound permeability (e.g., PAMPA assay).- Investigate metabolic stability in liver microsomes.- Use efflux pump inhibitors to test for active transport.- Perform broader cellular profiling. |

Conclusion

This document outlines a systematic and robust protocol for the initial characterization of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a potential kinase inhibitor. By following this tiered approach, researchers can efficiently determine its inhibitory potency, selectivity, mechanism of action, and cellular efficacy. The insights gained from these studies will be instrumental in guiding further medicinal chemistry efforts and advancing promising candidates in the drug discovery pipeline.

References

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

-

Al-Salama, Z. T., & Keam, S. J. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2459-2475. [Link]

-

Eurofins Discovery. Kinase Screening & Profiling Service. Eurofins Discovery. [Link]

-

Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Bantscheff, M., & Kuster, B. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(10), 4125-4136. [Link]

-

Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

-

Brehmer, D., & Scheidig, A. J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

-

Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

-

Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

-

Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol. [Link]

-

bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

-

PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]

-

Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

-

MDPI. (2021, March 10). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2000). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Biomolecular Screening, 5(4), 241-251. [Link]

-

BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

-

Discovery On Target. Symposium Strategies for Targeting Kinases. Discovery On Target. [Link]

-

Zhang, Q., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Information and Modeling, 63(5), 1363-1377. [Link]

-

Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

-

Chula Digital Collections. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. [Link]

-

PubChem. N-ethyl-5-hydroxy-1H-indole-2-carboxamide. PubChem. [Link]

-

PubChem. N-ethyl-2,3-dihydro-1H-indole-3-carboxamide. PubChem. [Link]

-

El-Damasy, A. K., et al. (2019). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Bioorganic Chemistry, 85, 438-450. [Link]

-

Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]

- 3. kinaselogistics.com [kinaselogistics.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. assayquant.com [assayquant.com]

- 12. reactionbiology.com [reactionbiology.com]